molecular formula C20H31N3O3S B2705056 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea CAS No. 2415586-82-0

1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea

Cat. No.: B2705056
CAS No.: 2415586-82-0
M. Wt: 393.55
InChI Key: QDAYKSUJHPYPSO-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a thiomorpholinyl moiety

Preparation Methods

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea typically involves multiple steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways:

The exact mechanism of action depends on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can be compared with similar compounds to highlight its uniqueness:

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-25-18-4-2-17(3-5-18)6-9-21-19(24)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h2-5H,6-16H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAYKSUJHPYPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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